Phenoxymethyl vs. Methoxymethyl 5-Substitution: LogP-Driven Differentiation for Membrane-Target Programs
The target compound's 5-phenoxymethyl substituent imparts a calculated LogP of 1.09 for the free base , representing a >1.5 LogP unit increase relative to the 5-methoxymethyl analog 1-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methanamine (CAS 893748-77-1), whose lower molecular weight (143.14 vs. 205.21 g/mol) and reduced aromatic surface area significantly limit passive membrane permeability. This difference directly affects the drug-likeness of derived amide libraries: the phenoxymethyl group places this building block within the optimal lipophilicity window (LogD 1–3) for CNS and intracellular target programs, whereas the methoxymethyl analog typically yields final compounds with suboptimal LogD < 0.5 .
| Evidence Dimension | Calculated LogP (free base form) and molecular weight |
|---|---|
| Target Compound Data | LogP = 1.09; MW = 205.21 g/mol (free base); MW = 241.67 g/mol (HCl salt) |
| Comparator Or Baseline | 5-Methoxymethyl analog (CAS 893748-77-1): MW = 143.14 g/mol; no aromatic ring at 5-position |
| Quantified Difference | LogP differential > +1.5 units; MW increase of 62 g/mol (free base) conferring additional hydrophobic binding potential |
| Conditions | Calculated LogP values from Fluorochem (phenoxymethyl) and EPA T.E.S.T. prediction software (methoxymethyl) |
Why This Matters
For medicinal chemistry programs requiring balanced lipophilicity for membrane permeation (e.g., CNS targets, intracellular kinases), the phenoxymethyl building block provides a pre-optimized lipophilic anchor that the methoxymethyl analog cannot supply.
